molecular formula C14H14N2O3S B12441152 Benzyl 5-acetyl-4-methylthiazol-2-ylcarbamate

Benzyl 5-acetyl-4-methylthiazol-2-ylcarbamate

Cat. No.: B12441152
M. Wt: 290.34 g/mol
InChI Key: WCDAZHPRQXWMEK-UHFFFAOYSA-N
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Description

Benzyl N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)carbamate is a synthetic organic compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a benzyl group, an acetyl group, and a carbamate moiety attached to the thiazole ring

Preparation Methods

The synthesis of benzyl N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)carbamate typically involves multi-step reactions. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting α-haloketones with thiourea under basic conditions. This reaction forms the core thiazole structure.

    Introduction of the Acetyl Group: The acetyl group can be introduced by acetylation of the thiazole ring using acetic anhydride in the presence of a catalyst such as pyridine.

    Attachment of the Benzyl Group: The benzyl group can be attached to the nitrogen atom of the thiazole ring through a nucleophilic substitution reaction using benzyl chloride.

    Formation of the Carbamate Moiety: The final step involves the reaction of the benzyl-substituted thiazole with an isocyanate to form the carbamate group.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

Benzyl N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, which can reduce the carbonyl groups to alcohols.

    Substitution: The thiazole ring can undergo electrophilic substitution reactions, particularly at the C-2 and C-5 positions, using reagents like halogens or nitro compounds.

    Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.

Scientific Research Applications

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Thiazole derivatives, including this compound, have shown promising biological activities such as antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound is being investigated for its potential use as a therapeutic agent due to its ability to interact with biological targets.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of benzyl N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)carbamate involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, thiazole derivatives have been shown to inhibit enzymes involved in microbial growth, leading to their antimicrobial effects. The compound may also interact with DNA or proteins, affecting cellular processes and leading to its anticancer properties.

Comparison with Similar Compounds

Benzyl N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)carbamate can be compared with other thiazole derivatives such as:

    Sulfathiazole: An antimicrobial drug with a thiazole ring.

    Ritonavir: An antiretroviral drug containing a thiazole moiety.

    Abafungin: An antifungal drug with a thiazole structure.

    Tiazofurin: An antineoplastic drug with a thiazole ring.

What sets benzyl N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)carbamate apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for further research and development in various scientific and industrial applications.

Properties

Molecular Formula

C14H14N2O3S

Molecular Weight

290.34 g/mol

IUPAC Name

benzyl N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)carbamate

InChI

InChI=1S/C14H14N2O3S/c1-9-12(10(2)17)20-13(15-9)16-14(18)19-8-11-6-4-3-5-7-11/h3-7H,8H2,1-2H3,(H,15,16,18)

InChI Key

WCDAZHPRQXWMEK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)NC(=O)OCC2=CC=CC=C2)C(=O)C

Origin of Product

United States

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